Cas no 2171413-55-9 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid)

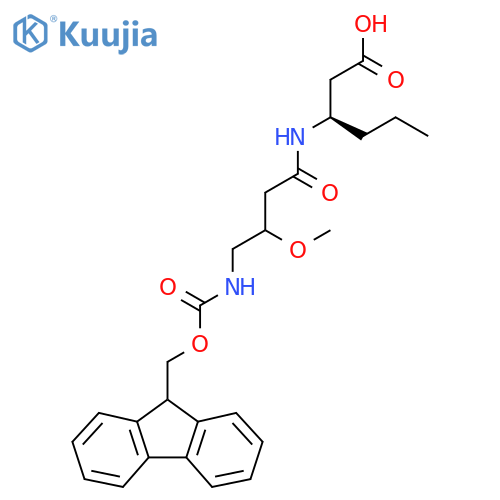

2171413-55-9 structure

商品名:(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid

- 2171413-55-9

- EN300-1472577

- (3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid

-

- インチ: 1S/C26H32N2O6/c1-3-8-17(13-25(30)31)28-24(29)14-18(33-2)15-27-26(32)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23H,3,8,13-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17-,18?/m1/s1

- InChIKey: HZCYIAYYUMCJNI-QNSVNVJESA-N

- ほほえんだ: O(C(NCC(CC(N[C@@H](CC(=O)O)CCC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 468.22603674g/mol

- どういたいしつりょう: 468.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 13

- 複雑さ: 664

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 114Ų

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1472577-250mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-2500mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-1000mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-10000mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-50mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-500mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-1.0g |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1472577-100mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1472577-5000mg |

(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |

2171413-55-9 | 5000mg |

$9769.0 | 2023-09-29 |

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2171413-55-9 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1189426-16-1(Sulfadiazine-13C6)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量